molecular formula C26H29N3O3S B14986618 2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B14986618
M. Wt: 463.6 g/mol
InChI Key: LNLJWWDTVGGLPJ-UHFFFAOYSA-N
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Description

2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Functional Groups: The functional groups, such as the carbamoyl and ethoxyphenyl groups, are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, typically using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and product consistency.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring and other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium, platinum, and other transition metal catalysts are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2’,6’-Dimethylphenyl)-2-piperidinecarboxamide: A related compound used in the synthesis of local anesthetics.

    2,6-Dimethylanilino(oxo)acetic acid:

Uniqueness

2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C26H29N3O3S/c1-6-32-21-13-8-7-12-20(21)28-25(31)23-18(4)14-19(5)27-26(23)33-15-22(30)29-24-16(2)10-9-11-17(24)3/h7-14H,6,15H2,1-5H3,(H,28,31)(H,29,30)

InChI Key

LNLJWWDTVGGLPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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